

An In-Depth Technical Guide to 2,3,6-Trifluorophenylacetonitrile

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Compound of Interest

Compound Name: 2,3,6-Trifluorophenylacetonitrile

Cat. No.: B047490

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Abstract

This technical guide provides a comprehensive overview of **2,3,6-Trifluorophenylacetonitrile** (CAS No. 114152-21-5), a key fluorinated building block in modern organic synthesis. This document delves into its chemical and physical properties, outlines a detailed and mechanistically supported synthesis protocol, explores its characteristic reactivity, and discusses its applications as a strategic intermediate in the development of complex molecules such as pharmaceuticals and agrochemicals. Furthermore, this guide covers essential safety and handling procedures, methods for quality control analysis, and a detailed interpretation of its expected spectroscopic data to support researchers in its practical application.

Introduction and Molecular Overview

2,3,6-Trifluorophenylacetonitrile, also known as 2,3,6-trifluorobenzyl cyanide, is a specialized aromatic nitrile that has garnered interest as a versatile intermediate.^[1] Its structure is characterized by a phenyl ring substituted with three electron-withdrawing fluorine atoms and a cyanomethyl (-CH₂CN) group. This unique combination of functionalities imparts high thermal stability and specific reactivity, making it a valuable precursor for introducing the 2,3,6-trifluorophenyl moiety into more complex molecular scaffolds.^[2] Such motifs are frequently sought in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for **2,3,6-Trifluorophenylacetonitrile** is provided below.

Property	Value	Reference(s)
CAS Number	114152-21-5	
Molecular Formula	C ₈ H ₄ F ₃ N	
Molecular Weight	171.12 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	80-85 °C @ 5 mmHg (Torr)	[3]
Density	~1.334 g/cm ³ (Predicted)	[3]
IUPAC Name	2-(2,3,6-trifluorophenyl)acetonitrile	
InChI Key	PQIFHBOOYBTJLD-UHFFFAOYSA-N	
Solubility	Soluble in organic solvents (e.g., ether, DMSO)	[4]

Synthesis and Manufacturing

The most common and efficient synthesis of **2,3,6-Trifluorophenylacetonitrile** involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The protocol detailed below utilizes a phase-transfer catalyst to facilitate the reaction between reactants that are soluble in immiscible phases.

Recommended Synthesis Protocol

This procedure is adapted from established methods for the synthesis of arylacetonitriles.[5]

Reaction: 2,3,6-Trifluorobenzyl Chloride + Sodium Cyanide → **2,3,6-Trifluorophenylacetonitrile**

Materials:

- 2,3,6-Trifluorobenzyl chloride (5.0 g)
- Sodium cyanide (1.94 g)
- Phenyltriethylammonium chloride (0.09 g)
- Deionized Water (4 mL for reaction, 20 mL for workup)
- Diethyl ether (for extraction)
- Potassium carbonate (anhydrous, for drying)

Step-by-Step Procedure:

- **Catalyst & Cyanide Solution:** In a reaction vessel equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium cyanide (1.94 g) in deionized water (4 mL).
- **Phase-Transfer Catalyst Addition:** Add the phase-transfer catalyst, phenyltriethylammonium chloride (0.09 g), to the aqueous cyanide solution.
- **Substrate Addition:** With vigorous stirring, add 2,3,6-trifluorobenzyl chloride (5.0 g) to the reaction mixture.
- **Reaction Conditions:** Heat the biphasic mixture to 90-100 °C and maintain vigorous stirring for approximately 40 minutes.
- **Workup & Extraction:** After cooling to room temperature, pour the reaction mixture into water (20 mL). Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether.
- **Drying and Isolation:** Combine the organic extracts and dry over anhydrous potassium carbonate. Filter the drying agent and remove the solvent by rotary evaporation.
- **Purification:** The crude product can be purified by vacuum distillation (b.p. 80-85 °C at 5 mmHg) to yield the final product.^[5]

Mechanistic Rationale and Causality

The synthesis relies on a classic S_N2 (bimolecular nucleophilic substitution) mechanism.^[6] However, a critical challenge is the mutual insolubility of the organic substrate (2,3,6-trifluorobenzyl chloride, soluble in the organic phase) and the nucleophile (sodium cyanide, soluble in the aqueous phase). This is overcome by the use of a phase-transfer catalyst (PTC), such as phenyltriethylammonium chloride.

The causality behind the experimental choices is as follows:

- **The S_N2 Mechanism:** The cyanide anion (^-CN) is a potent nucleophile that attacks the electrophilic benzylic carbon of the 2,3,6-trifluorobenzyl chloride. This displaces the chloride anion in a single, concerted step. The reaction is favorable at a benzylic position due to the ability of the aromatic ring to stabilize the transition state.^[7]
- **Role of the Phase-Transfer Catalyst:** The PTC has a lipophilic quaternary ammonium cation (e.g., $[C_6H_5N(C_2H_5)_3]^+$) and a halide anion. The cation can exchange its anion with a cyanide ion at the aqueous-organic interface. The resulting lipophilic ion pair, $[Q^+][CN^-]$, is soluble in the organic phase, effectively transporting the cyanide nucleophile to where the benzyl chloride substrate resides, allowing the S_N2 reaction to proceed efficiently.^{[8][9]} After the reaction, the catalyst cation pairs with the newly formed chloride anion and can return to the aqueous phase to repeat the cycle.

Caption: Phase-transfer catalysis workflow for cyanation.

Structural Elucidation and Spectroscopic Analysis

While a publicly accessible, peer-reviewed spectral database for **2,3,6-trifluorophenylacetonitrile** is not readily available, its structure can be confidently predicted and confirmed using standard spectroscopic techniques. The following analysis is based on established principles and data from analogous compounds.^{[6][10]}

Predicted 1H NMR Spectrum

The 1H NMR spectrum is expected to be relatively simple, showing two main signals:

- **Methylene Protons ($-CH_2-$):** A singlet appearing around δ 4.0-4.2 ppm. This signal corresponds to the two protons of the methylene group. Its downfield shift is due to the

deshielding effects of both the adjacent aromatic ring and the electron-withdrawing nitrile group.

- Aromatic Protons (Ar-H): Two multiplets in the region of δ 7.0-7.6 ppm. The two aromatic protons are non-equivalent and will show complex splitting patterns (e.g., triplet of doublets) due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms (ortho- and meta- H-F coupling).

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will be characterized by signals for the methylene carbon, the nitrile carbon, and the aromatic carbons, which will exhibit splitting due to C-F coupling.

- Methylene Carbon (-CH₂-): A signal around δ 15-20 ppm.
- Nitrile Carbon (-C \equiv N): A signal in the region of δ 115-120 ppm. This peak is typically of lower intensity.
- Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 105-165 ppm. The carbons directly bonded to fluorine (C-F) will appear as large doublets due to one-bond ^{13}C - ^{19}F coupling ($^1\text{JCF} \approx 240\text{-}260\text{ Hz}$). Other aromatic carbons will show smaller couplings to the fluorine atoms.

Predicted Infrared (IR) Spectrum

The IR spectrum provides clear evidence for the key functional groups.

- C \equiv N Stretch: A sharp, medium-intensity absorption band around 2250 cm^{-1} is the most characteristic signal for the nitrile group.[\[11\]](#)
- Aromatic C-H Stretch: Signals appearing just above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Signals for the -CH₂- group appearing just below 3000 cm^{-1} (approx. $2950\text{-}2850\text{ cm}^{-1}$).
- C-F Stretch: Strong, characteristic absorption bands in the fingerprint region, typically between $1100\text{-}1300\text{ cm}^{-1}$.

- Aromatic C=C Stretch: Several bands of varying intensity between 1450-1600 cm^{-1} .

Predicted Mass Spectrum (MS)

Electron Ionization (EI) Mass Spectrometry would be expected to show:

- Molecular Ion (M^+): A peak at $m/z = 171$, corresponding to the molecular weight of the compound.
- Key Fragmentation: The most significant fragmentation would likely be the loss of the cyanide radical ($\bullet\text{CN}$), leading to a prominent peak at $m/z = 145$ ($[M-26]^+$), corresponding to the stable 2,3,6-trifluorobenzyl cation.

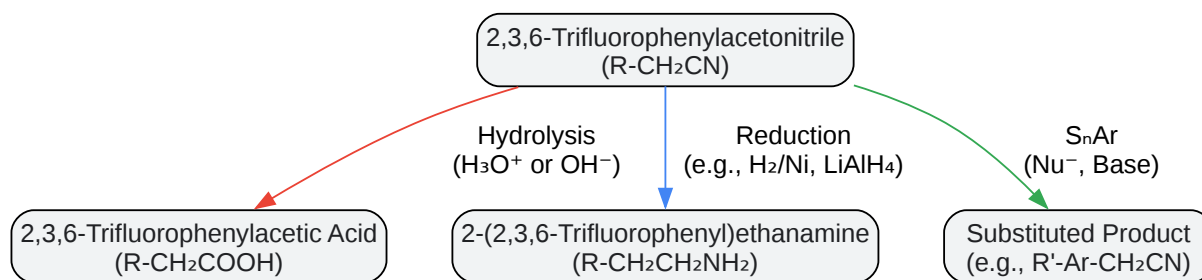
Chemical Reactivity and Synthetic Utility

2,3,6-Trifluorophenylacetonitrile is a versatile intermediate due to the reactivity of both its nitrile group and its highly fluorinated aromatic ring.

Reactions of the Nitrile Group

The cyano group can be readily transformed into other valuable functionalities, providing access to a range of downstream products.

- Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2,3,6-trifluorophenylacetic acid. This reaction typically proceeds through an intermediate amide. This transformation is fundamental for creating fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs) or other carboxylic acid-containing pharmacophores.
- Reduction to Primary Amine: The nitrile can be reduced to the corresponding primary amine, 2-(2,3,6-trifluorophenyl)ethanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation (e.g., H_2 over a Raney Nickel or Palladium catalyst). The resulting benzylamine derivative is a crucial building block for numerous APIs.



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